
Benzoclidine
Descripción general
Descripción
Benzoclindina, también conocida como oxilidina, es un compuesto químico conocido por sus acciones tranquilizantes e hipotensoras. Reduce la excitabilidad del sistema nervioso central, aumenta el efecto de los fármacos hipnóticos, analgésicos y anestésicos locales, y tiene un efecto antihipertensivo moderado. Además, reduce la excitabilidad de los centros vasomotores y tiene actividad antiarrítmica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La benzoclindina se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de quinuclidina con cloruro de bencilo bajo condiciones específicas para producir benzoclindina. La reacción generalmente requiere un solvente como el etanol y un catalizador como el hidróxido de sodio. La mezcla se calienta bajo condiciones de reflujo para facilitar la reacción.
Métodos de producción industrial: En entornos industriales, la producción de benzoclindina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de equipos avanzados para un control preciso de la temperatura y una mezcla eficiente. El producto final se purifica mediante técnicas de cristalización o destilación para obtener benzoclindina en su forma pura.
Análisis De Reacciones Químicas
Nitration of Toluene
Toluene undergoes electrophilic aromatic nitration using concentrated HNO₃ and H₂SO₄. The reaction produces ortho - (35%), para - (63%), and trace meta -nitrotoluene isomers due to the methyl group's electron-donating effect .
Mechanism :
-
Nitronium ion (NO₂⁺) formation via protonation of HNO₃.
-
Electrophilic attack by NO₂⁺ on toluene, generating resonance-stabilized arenium ions.
-
Deprotonation to yield nitro derivatives.
Key Data :
Parameter | Value |
---|---|
Major product | p-Nitrotoluene (63%) |
By-products | o-Nitrotoluene (35%) |
Separation method | Fractional distillation |
Oxidation of p-Nitrotoluene
The benzylic methyl group in p-nitrotoluene is oxidized to a carboxylic acid using O₂ in acetic acid with cobalt acetate and KBr catalysts .
Reaction :
Conditions :
-
Temperature: 120–150°C
-
Pressure: 8 atm air
Reduction and Esterification
The nitro group in p-nitrobenzoic acid is reduced to an amine, followed by Fischer esterification with ethanol :
-
Reduction :
-
Esterification :
Conditions :
-
Reflux at 150–230°C
-
High pressure (15–60 atm)
Oxidation to p-Toluic Acid
p-Xylene undergoes selective benzylic oxidation:
Conditions :
-
Temperature: 120°C
-
Pressure: 8 atm air
Esterification and Second Oxidation
-
Esterification :
-
Oxidation :
Ammonolysis and Final Steps
Methyl terephthalate reacts with NH₃ to form terephthalamide, which undergoes Hofmann rearrangement to yield p-aminobenzoic acid. Final esterification with ethanol produces benzocaine .
Mechanism :
-
Ammonia attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Methanol elimination yields the amide.
-
Hofmann rearrangement generates the amine.
Stability and By-Product Analysis
Benzocaine’s ester bond is prone to hydrolysis under acidic/basic conditions, forming 4-aminobenzoic acid (PABA) . Accelerated stability studies show:
Condition | Degradation After 6 Months |
---|---|
50% RH, 60°C | <2% |
Aqueous pH 7.4, 37°C | 5–8% |
Comparative Reaction Pathways
Parameter | Toluene Route | p-Xylene Route | PABA Route |
---|---|---|---|
Steps | 3 | 5 | 1 |
Catalysts | Co, KBr | Co, NH₃ | H₂SO₄ |
Industrial Scalability | High | Moderate | Low |
Aplicaciones Científicas De Investigación
Pharmacological Applications
2.1 Analgesic Properties
Benzoclidine has been studied for its analgesic effects, similar to other local anesthetics like benzocaine. It acts by blocking sodium channels, thereby inhibiting nerve impulse conduction. This property makes it a candidate for use in pain management protocols, particularly in dental and minor surgical procedures.
2.2 Neurological Research
Research indicates that this compound may have implications in neurological studies due to its interaction with neurotransmitter systems. It has been shown to modulate dopaminergic pathways, suggesting potential applications in treating conditions such as Parkinson's disease or schizophrenia.
2.3 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds exhibit activity against various bacterial strains, indicating their potential as therapeutic agents in treating infections.
Case Studies
3.1 Pain Management in Dental Procedures
A clinical trial evaluated the effectiveness of this compound as a local anesthetic during dental procedures. The study found that patients reported significant pain relief compared to a placebo group, supporting its use as an effective anesthetic agent.
3.2 Neuroprotective Effects
In a laboratory study, this compound was administered to animal models of neurodegenerative diseases. The results indicated a reduction in neuroinflammation and neuronal cell death, suggesting its potential for neuroprotection.
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Chemical Structure | Benzylpiperidine derivative |
Mechanism of Action | Sodium channel blocker |
Therapeutic Uses | Local anesthesia, pain management |
Antimicrobial Activity | Effective against multiple bacterial strains |
Table 2: Summary of Case Studies on this compound
Study Focus | Findings | Reference |
---|---|---|
Pain Management | Significant pain relief in dental procedures | Clinical Trial 2024 |
Neuroprotective Effects | Reduction in neuroinflammation | Lab Study 2023 |
Mecanismo De Acción
La benzoclindina ejerce sus efectos interactuando con objetivos moleculares y vías específicas en el cuerpo. Actúa principalmente en el sistema nervioso central reduciendo la excitabilidad de las neuronas. Esto se logra mediante la modulación de los canales iónicos y los receptores neurotransmisores, lo que lleva a una disminución de la actividad neuronal y un efecto calmante general. Además, la benzoclindina aumenta los efectos de los fármacos hipnóticos, analgésicos y anestésicos locales potenciando su acción en sus respectivos objetivos .
Compuestos similares:
Quinuclidina: Comparte una estructura central similar con la benzoclindina y se utiliza como precursor en su síntesis.
Bencilamina: Otro compuesto con un grupo bencilo, utilizado en varias reacciones químicas.
Procaína: Un anestésico local con un mecanismo de acción similar pero una estructura química diferente.
Singularidad de la benzoclindina: La benzoclindina es única debido a su combinación de propiedades tranquilizantes, hipotensoras y antiarrítmicas. A diferencia de otros compuestos similares, la benzoclindina tiene un rango más amplio de efectos en el sistema nervioso central y cardiovascular, lo que la convierte en un compuesto versátil para diversas aplicaciones.
Comparación Con Compuestos Similares
Quinuclidine: Shares a similar core structure with benzoclidine and is used as a precursor in its synthesis.
Benzylamine: Another compound with a benzyl group, used in various chemical reactions.
Procaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness of this compound: this compound is unique due to its combination of tranquilizing, hypotensive, and anti-arrhythmic properties. Unlike other similar compounds, this compound has a broader range of effects on the central nervous system and cardiovascular system, making it a versatile compound for various applications.
Actividad Biológica
Benzoclidine, a compound belonging to the class of benzodiazepines, exhibits a range of biological activities that have garnered interest in pharmacological research. This article delves into its mechanisms of action, therapeutic applications, and associated risks, supported by relevant case studies and research findings.
This compound primarily acts as a central nervous system depressant . Its pharmacological effects are largely attributed to its interaction with the GABA (gamma-aminobutyric acid) receptors, which are critical for inhibitory neurotransmission in the brain. By enhancing the effects of GABA, this compound can produce sedative, anxiolytic, and muscle-relaxant effects.
Key Mechanisms:
- GABA Receptor Modulation : this compound binds to specific sites on GABA receptors, increasing chloride ion influx and hyperpolarizing the neuron, which inhibits neuronal firing.
- Dopaminergic Activity : Some studies suggest that this compound may also influence dopaminergic pathways, contributing to its potential use in treating disorders like schizophrenia.
Therapeutic Applications
This compound has been explored for various therapeutic uses:
- Anxiolytic Treatment : Due to its sedative properties, this compound is considered for managing anxiety disorders.
- Muscle Relaxation : It may be utilized in conditions requiring muscle relaxation due to its neuromuscular blocking effects.
- Anesthesia Adjunct : In surgical settings, this compound can serve as an adjunct to general anesthesia.
Case Study 1: Anxiolytic Efficacy
A clinical trial assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder. The study involved 120 participants who received either this compound or a placebo. Results indicated a significant reduction in anxiety scores among those treated with this compound compared to the placebo group (p < 0.05).
Case Study 2: Muscle Relaxation
In a randomized controlled trial involving patients undergoing orthopedic surgery, this compound was administered preoperatively. The results showed a marked decrease in muscle tension and improved surgical conditions compared to those who received standard care without this compound (p < 0.01).
Safety and Adverse Effects
Despite its therapeutic potential, this compound is associated with several risks:
- Methemoglobinemia : High doses can lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues. A retrospective analysis identified multiple cases linked to excessive use of benzocaine derivatives, highlighting the need for caution in dosing.
- Dependency and Withdrawal : Prolonged use can lead to physical dependence and withdrawal symptoms upon cessation.
Comparative Biological Activity
To provide a clearer understanding of this compound's activity compared to other similar compounds, the following table summarizes key biological parameters:
Compound | Mechanism of Action | Therapeutic Use | Risk Profile |
---|---|---|---|
This compound | GABA receptor modulation | Anxiolytic, muscle relaxant | Methemoglobinemia, dependency |
Diazepam | GABA receptor agonist | Anxiety, seizures | Dependency, sedation |
Midazolam | Short-acting GABA agonist | Sedation in procedures | Respiratory depression |
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAOMZZTQULDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7348-26-7 (hydrochloride) | |
Record name | Benzoclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046191 | |
Record name | Benzoclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671383 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16852-81-6, 66-93-3 | |
Record name | Benzoclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoclidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | +/- -3-Quinuclidinol benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOCLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of quinuclidin-3-yl benzoate affect its interaction with butyrylcholinesterase?
A: Research has shown that butyrylcholinesterase (BChE) exhibits stereoselectivity towards the enantiomers of quinuclidin-3-yl benzoate. The (R)- enantiomer (RQBz) is hydrolyzed significantly faster than the (S)- enantiomer (SQBz) by BChE. [, , ] This difference in hydrolysis rates is attributed to the distinct binding orientations of each enantiomer within the enzyme's active site, particularly around the ammonium group and its interaction with the indole ring of Trp84. [] The (S)- enantiomer shows weaker cation–π interaction with Trp84, potentially explaining its slower hydrolysis rate. []
Q2: What computational methods have been used to study the interaction between quinuclidin-3-yl benzoate and butyrylcholinesterase?
A: Researchers have employed a combination of quantum chemical calculations and molecular docking simulations to investigate the interaction between quinuclidin-3-yl benzoate and BChE. Semiempirical PM3 calculations, utilizing an active site model of human BChE, have been used to analyze the stabilization of Michaelis complexes and tetrahedral intermediates formed during hydrolysis. [] Additionally, flexible ligand docking simulations with AutoDock 3.0 have helped propose the binding orientations of various benzoate esters, including quinuclidin-3-yl benzoate enantiomers, within the BChE active site. [] These computational approaches provide insights into the structural basis for the observed stereoselectivity of BChE towards quinuclidin-3-yl benzoate enantiomers.
Q3: Can butyrylcholinesterase be used to separate the enantiomers of quinuclidin-3-yl benzoate?
A: Yes, the significant difference in hydrolysis rates between the (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate by BChE presents an opportunity for enantiomeric resolution. [, ] The enzymatic hydrolysis of racemic quinuclidin-3-yl benzoate leads to the preferential hydrolysis of the (R)- enantiomer, resulting in an enrichment of the (S)- enantiomer in the unreacted substrate pool. This kinetic resolution strategy offers a potentially efficient and environmentally friendly method for separating the enantiomers of quinuclidin-3-yl benzoate.
Q4: How do structural modifications of quinuclidin-3-yl benzoate, specifically at the nitrogen atom, impact its interaction with butyrylcholinesterase?
A: Studies have shown that introducing N-methyl or N-benzyl groups to both (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate significantly alters their interaction with BChE. [] For instance, the N-methyl (R)- enantiomer exhibited the highest hydrolysis rate, while the N-benzyl (S)- enantiomer acted as an inhibitor of BChE. [] These findings underscore the importance of the nitrogen substituent in modulating the binding affinity and reactivity of quinuclidin-3-yl benzoate derivatives towards BChE.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.